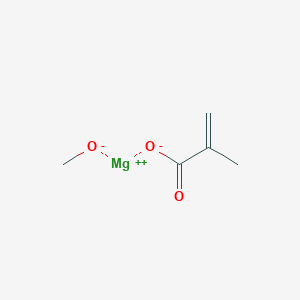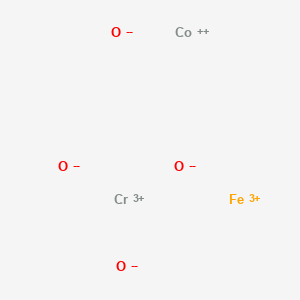
Chromium cobalt iron oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium cobalt iron oxide is a complex inorganic compound that combines the properties of chromium, cobalt, and iron oxides. This compound is known for its unique magnetic, electrical, and catalytic properties, making it a subject of extensive research and application in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium cobalt iron oxide can be synthesized through various methods, including:
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to form the oxide.
Hydrothermal Method: This method involves the reaction of metal salts in an aqueous solution at high temperatures and pressures, leading to the formation of the oxide.
Solid-State Reaction: This involves the direct reaction of metal oxides or carbonates at high temperatures to form the desired compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale solid-state reactions. The raw materials, such as chromium oxide, cobalt oxide, and iron oxide, are mixed in stoichiometric ratios and heated at high temperatures in a controlled atmosphere to ensure complete reaction and formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: Chromium cobalt iron oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state oxides.
Reduction: It can be reduced to lower oxidation state oxides or even to the metallic state under certain conditions.
Substitution: Metal ions in the compound can be substituted with other metal ions, altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as hydrogen gas and carbon monoxide.
Substitution Reactions: Typically involve the use of metal salts in aqueous or solid-state reactions.
Major Products: The major products formed from these reactions include various mixed metal oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chromium cobalt iron oxide has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Magnetic Materials: Due to its unique magnetic properties, it is used in the development of magnetic storage devices and sensors.
Biomedical Applications: The compound is explored for use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems.
Energy Storage: It is used in the development of supercapacitors and batteries due to its excellent electrochemical properties.
Mechanism of Action
The mechanism by which chromium cobalt iron oxide exerts its effects is largely dependent on its structure and composition. The compound’s unique properties arise from the interactions between the chromium, cobalt, and iron ions within the oxide lattice. These interactions influence the compound’s magnetic, electrical, and catalytic behavior. For example, in catalytic applications, the compound’s surface properties and active sites play a crucial role in facilitating chemical reactions.
Comparison with Similar Compounds
Chromium cobalt iron oxide can be compared with other similar compounds, such as:
Cobalt Iron Oxide (CoFe2O4): Known for its magnetic properties and used in similar applications.
Chromium Iron Oxide (CrFeO3): Also used in catalysis and magnetic applications but has different magnetic and catalytic properties due to the absence of cobalt.
Nickel Cobalt Iron Oxide (NiCoFe2O4): Another mixed metal oxide with unique magnetic and catalytic properties.
This compound stands out due to the synergistic effects of chromium, cobalt, and iron, which impart unique properties not found in other similar compounds.
Properties
CAS No. |
68186-97-0 |
|---|---|
Molecular Formula |
CoCrFeO4 |
Molecular Weight |
230.77 g/mol |
IUPAC Name |
chromium(3+);cobalt(2+);iron(3+);oxygen(2-) |
InChI |
InChI=1S/Co.Cr.Fe.4O/q+2;2*+3;4*-2 |
InChI Key |
JGKGEXCILSDQBF-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Cr+3].[Fe+3].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


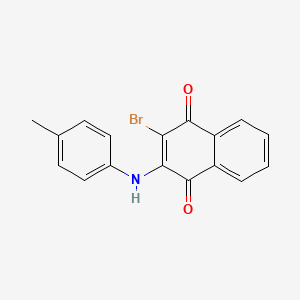
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
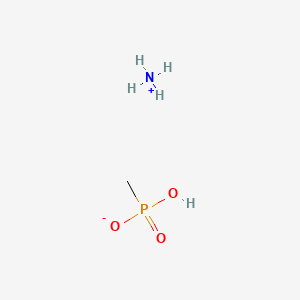
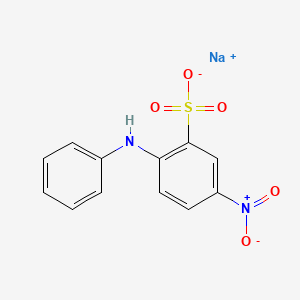
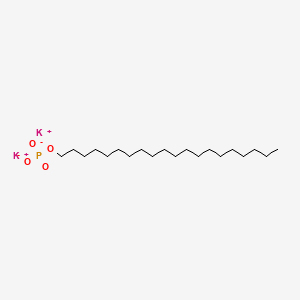
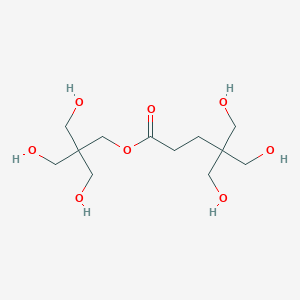
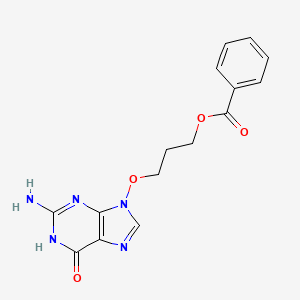
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

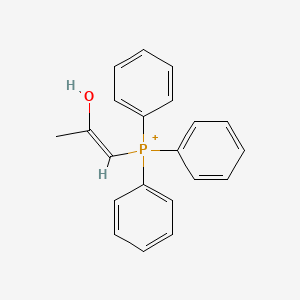
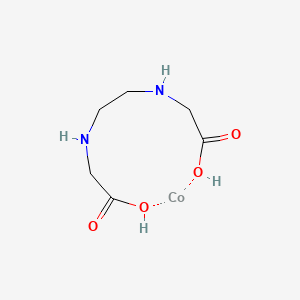
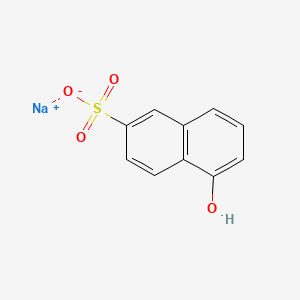
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
